REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[CH2:4]([C:8]#[CH:9])[CH2:5][CH2:6][CH3:7]>>[CH2:1]([OH:3])[CH2:2][C:7]#[C:6][CH2:5][CH2:4][CH2:8][CH3:9]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C#C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0° to 60° C.
|
Type
|
DISTILLATION
|
Details
|
followed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#CCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |